molecular formula C15H13F3N2O5 B2560545 N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1396869-80-9

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2560545
CAS No.: 1396869-80-9
M. Wt: 358.273
InChI Key: FMZUBNFCTDNBIX-UHFFFAOYSA-N
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Description

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that features a furan ring, a hydroxyethyl group, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the furan-3-yl and trifluoromethoxyphenyl precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxylates, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan ring and trifluoromethoxyphenyl group can interact with enzymes and receptors, leading to various biological effects. The hydroxyethyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and trifluoromethoxyphenyl compounds, such as:

    Furan-3-carboxylates: These compounds have similar structural features and undergo similar reactions.

    Trifluoromethoxyphenyl derivatives: These compounds share the trifluoromethoxy group and have similar chemical properties.

Uniqueness

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the furan ring and the trifluoromethoxyphenyl group allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O5/c16-15(17,18)25-11-3-1-10(2-4-11)20-14(23)13(22)19-7-12(21)9-5-6-24-8-9/h1-6,8,12,21H,7H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZUBNFCTDNBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NCC(C2=COC=C2)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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